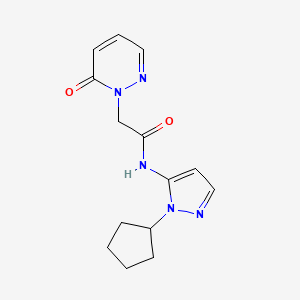
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopentyl group, a pyrazole ring, and a pyridazinone moiety, making it a versatile molecule for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The pyridazinone moiety is then synthesized separately and coupled with the pyrazole derivative through an acylation reaction.
-
Step 1: Synthesis of 2-cyclopentylpyrazole
Reagents: Cyclopentanone, hydrazine hydrate, and an acid catalyst.
Conditions: Reflux in ethanol.
Reaction: Cyclopentanone reacts with hydrazine hydrate to form 2-cyclopentylpyrazole.
-
Step 2: Synthesis of 6-oxopyridazin-1-yl acetic acid
Reagents: Pyridazine-3,6-dione, chloroacetic acid, and a base.
Conditions: Heating under reflux.
Reaction: Pyridazine-3,6-dione reacts with chloroacetic acid to form 6-oxopyridazin-1-yl acetic acid.
-
Step 3: Coupling Reaction
Reagents: 2-cyclopentylpyrazole, 6-oxopyridazin-1-yl acetic acid, and a coupling agent (e.g., EDCI).
Conditions: Room temperature, in the presence of a base.
Reaction: The two intermediates are coupled to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
-
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous conditions to prevent side reactions.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide: shares similarities with other pyrazole and pyridazinone derivatives.
Examples: Pyrazole-based inhibitors, pyridazinone-based pharmaceuticals.
Uniqueness
- The combination of a cyclopentyl group, pyrazole ring, and pyridazinone moiety in a single molecule is relatively unique.
- This structural uniqueness contributes to its diverse range of applications and potential for novel therapeutic uses.
特性
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-13(10-18-14(21)6-3-8-15-18)17-12-7-9-16-19(12)11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHUFJJTJXMFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
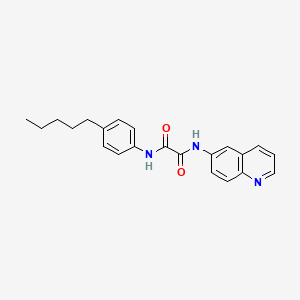
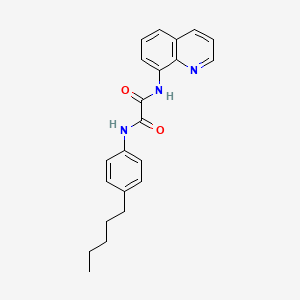
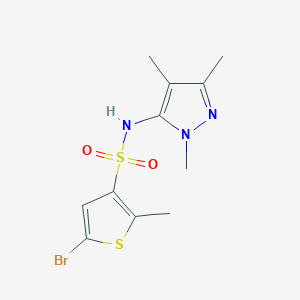
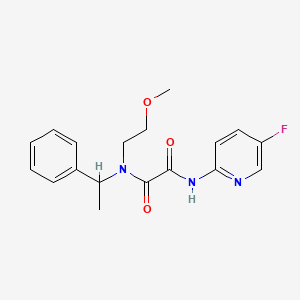
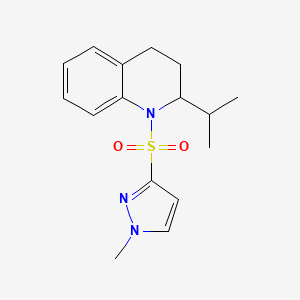
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B6974961.png)
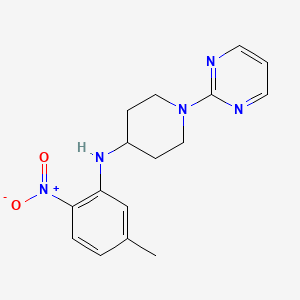
![2-methoxy-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxan-4-yl)ethanamine](/img/structure/B6974980.png)
![3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B6974989.png)
![[4-(Hydroxymethyl)-4-methoxypiperidin-1-yl]-(2-prop-2-enoxyphenyl)methanone](/img/structure/B6974993.png)
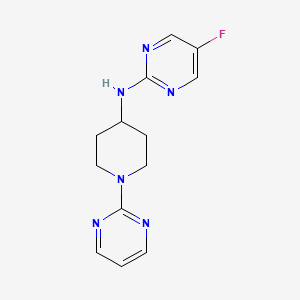
![5-(difluoromethoxy)-N-[3-(2-hydroxyethyl)oxolan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B6975011.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B6975013.png)
![[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[2-(2,2-difluoroethyl)pyrazol-3-yl]methanone](/img/structure/B6975030.png)
